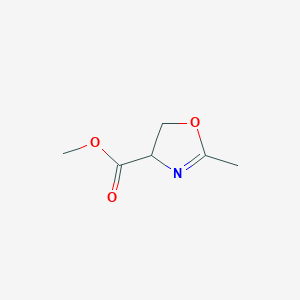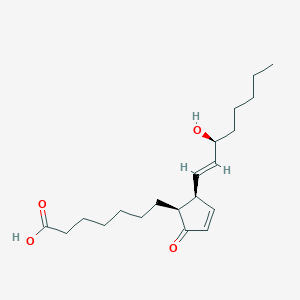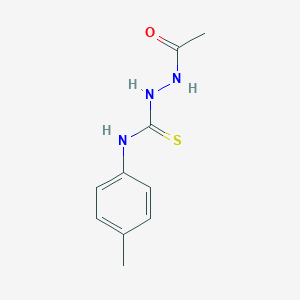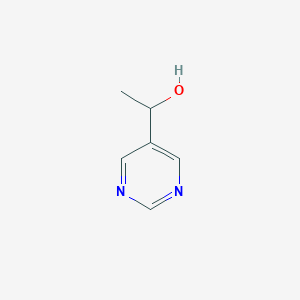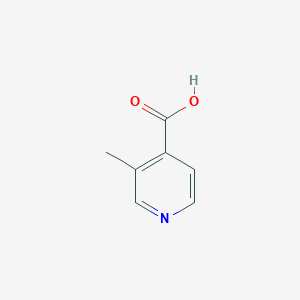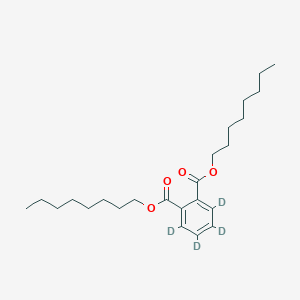![molecular formula C11H21NO5 B122053 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 81505-64-8](/img/structure/B122053.png)
6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is represented by the molecular formula C11H21NO5 . The molecular weight of this compound is 247.29 g/mol .Physical And Chemical Properties Analysis
The boiling point of 6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is predicted to be 421.7±40.0 °C . The compound has a predicted density of 1.150±0.06 g/cm3 . The pKa value is predicted to be 3.98±0.21 .Scientific Research Applications
Amine Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Deprotection
Deprotection is the process of removing the protecting group. Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable . Therefore, more efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact .
Use of Deep Eutectic Solvent (DES) for Deprotection
An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Use of Oxalyl Chloride for Deprotection
A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates has been reported using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Green Chemistry
The use of N-Boc-6-hydroxy-D-norleucine aligns with the principles of Green Chemistry, which aims to eliminate, or at least decrease, the use of potentially dangerous substances, harmful both to the environment and to human health .
Pharmaceutical Industry
These principles have also been established in the pharmaceutical industry. The ACS Green Chemistry Institute ® Pharmaceutical Roundtable (GCIPR) (Washington, DC, USA) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations .
Mechanism of Action
Target of Action
The primary target of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine, also known as N-Boc-6-hydroxy-D-norleucine, is the amino group in various compounds. This compound is often used in organic synthesis for the protection of amino groups .
Mode of Action
N-Boc-6-hydroxy-D-norleucine acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which allows it to protect the amino group during various reactions.
Biochemical Pathways
The biochemical pathway primarily affected by N-Boc-6-hydroxy-D-norleucine is the synthesis of peptides and other organic compounds. By protecting the amino group, this compound allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of N-Boc-6-hydroxy-D-norleucine’s action is the protection of the amino group in various compounds, allowing for selective bond formation in organic synthesis. This can facilitate the synthesis of complex organic compounds, including peptides .
Action Environment
The action of N-Boc-6-hydroxy-D-norleucine is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines . Furthermore, the removal of the Boc group typically occurs under strong acidic conditions . Therefore, both the pH and the specific reagents present can significantly influence the action, efficacy, and stability of N-Boc-6-hydroxy-D-norleucine.
properties
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

